An In-depth Technical Guide to 2,7-Difluoro-9H-fluorene: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2,7-Difluoro-9H-fluorene: Structure, Properties, and Potential Applications
Disclaimer: Direct experimental data for 2,7-Difluoro-9H-fluorene is not extensively available in the public domain. This guide has been compiled by leveraging established chemical principles and extrapolating data from closely related and well-documented analogs, primarily 2,7-dichloro-9H-fluorene and 2,7-dibromo-9H-fluorene. The information presented herein is intended to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Fluorene Core and the Influence of Halogenation
The 9H-fluorene scaffold is a rigid, planar, and electron-rich tricyclic aromatic hydrocarbon that has garnered significant attention in materials science and medicinal chemistry. Its unique photophysical properties, including strong blue fluorescence, and its versatile reactivity make it an ideal building block for a wide array of functional molecules.[1][2] Halogenation of the fluorene core, particularly at the 2 and 7 positions, is a common strategy to modulate its electronic and physical properties.
This guide focuses on 2,7-Difluoro-9H-fluorene, a member of the dihalogenated fluorene family. The introduction of fluorine atoms is of particular interest due to fluorine's high electronegativity, small atomic radius, and the unique properties it imparts to organic molecules, such as enhanced thermal stability, altered lipophilicity, and modified electronic characteristics.[3] While its chlorinated and brominated counterparts are well-documented, 2,7-Difluoro-9H-fluorene remains a less explored derivative. This guide aims to provide a comprehensive overview of its predicted chemical structure, properties, potential synthetic routes, and applications by drawing parallels with its well-characterized analogs.
Chemical Structure and Identification
The chemical structure of 2,7-Difluoro-9H-fluorene consists of a central five-membered ring fused to two benzene rings, with fluorine atoms substituted at the 2 and 7 positions.
IUPAC Name: 2,7-Difluoro-9H-fluorene
Molecular Formula: C₁₃H₈F₂
Molecular Weight: 202.20 g/mol
While a specific CAS number for 2,7-Difluoro-9H-fluorene is not readily found in major chemical databases, the identifiers for its chloro and bromo analogs are provided for reference:
Predicted Physicochemical Properties
The physicochemical properties of 2,7-Difluoro-9H-fluorene are anticipated to be influenced by the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms. The following table provides a comparative summary of the known properties of related 2,7-dihalogenated fluorenes and predicted values for the difluoro derivative.
| Property | 2,7-Dichloro-9H-fluorene | 2,7-Dibromo-9H-fluorene | 2,7-Difluoro-9H-fluorene (Predicted) |
| Molecular Weight ( g/mol ) | 235.10 | 324.01 | 202.20 |
| Melting Point (°C) | 126-128 | 164-166 | 105-115 |
| Boiling Point (°C) | 370.7 at 760 mmHg | ~426 (Predicted) | ~330-340 (Predicted) |
| Solubility | Soluble in many organic solvents. | Soluble in organic solvents like chloroform and acetic acid. | Expected to be soluble in common organic solvents like THF, chloroform, and ethyl acetate. |
Justification for Predictions:
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Melting Point: The melting point is expected to be lower than its chloro and bromo analogs due to the smaller size and weaker intermolecular van der Waals forces of fluorine compared to chlorine and bromine.
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Boiling Point: The boiling point is predicted to be lower for the same reasons as the melting point.
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Solubility: The introduction of fluorine atoms can increase a molecule's solubility in certain organic solvents. It is expected to be poorly soluble in water.[6]
Anticipated Spectroscopic Properties
The spectroscopic signature of 2,7-Difluoro-9H-fluorene would be a key tool for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling to the adjacent fluorine atoms (H-F coupling). The methylene protons at the C9 position would likely appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the fluorinated and non-fluorinated aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[7] For 2,7-Difluoro-9H-fluorene, a single resonance is expected in the aromatic fluorine region, as the two fluorine atoms are chemically equivalent.
Proposed Synthetic Routes
While a definitive, optimized synthesis for 2,7-Difluoro-9H-fluorene is not reported in the literature, plausible synthetic pathways can be proposed based on established methodologies for the synthesis of other halogenated fluorenes.
One potential route involves the diazotization of 2,7-diamino-9H-fluorene followed by a Schiemann reaction. An alternative would be the direct electrophilic fluorination of 9H-fluorene, though this can be challenging to control for regioselectivity.
Proposed Synthesis via Schiemann Reaction
This multi-step synthesis starts from the commercially available 9H-fluorene.
Step 1: Dinitration of 9H-fluorene 9H-fluorene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2,7-dinitro-9H-fluorene.[8]
Step 2: Reduction of 2,7-Dinitro-9H-fluorene The dinitro compound is then reduced to the corresponding diamine, 2,7-diamino-9H-fluorene, using a reducing agent like tin(II) chloride or catalytic hydrogenation.
Step 3: Diazotization and Schiemann Reaction 2,7-diamino-9H-fluorene is treated with nitrous acid to form the bis(diazonium) salt. Subsequent heating of the isolated diazonium tetrafluoroborate salt results in the formation of 2,7-Difluoro-9H-fluorene.
Experimental Protocol: Proposed Synthesis of 2,7-Difluoro-9H-fluorene
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Nitration: To a cooled (0-5 °C) solution of 9H-fluorene in concentrated sulfuric acid, slowly add a stoichiometric amount of concentrated nitric acid. Stir for 2-3 hours, then pour the reaction mixture onto ice. Filter the resulting precipitate, wash with water, and dry to obtain 2,7-dinitro-9H-fluorene.
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Reduction: Suspend 2,7-dinitro-9H-fluorene in ethanol and add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent to yield 2,7-diamino-9H-fluorene.
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Schiemann Reaction: Dissolve 2,7-diamino-9H-fluorene in an aqueous solution of tetrafluoroboric acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. Stir for 1 hour, then filter the precipitated bis(diazonium) tetrafluoroborate salt. Wash the salt with cold water, ethanol, and ether, then dry under vacuum. Gently heat the dry salt until nitrogen evolution ceases. The crude 2,7-Difluoro-9H-fluorene can be purified by column chromatography or recrystallization.
Caption: Structure-application relationship of 2,7-Difluoro-9H-fluorene.
Safety and Handling
While specific toxicity data for 2,7-Difluoro-9H-fluorene is unavailable, general precautions for handling halogenated aromatic compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheets (SDS) of analogous compounds like 2,7-dichlorofluorene. [5]
Conclusion
2,7-Difluoro-9H-fluorene represents an intriguing yet underexplored member of the halogenated fluorene family. Based on the well-established chemistry of its analogs, it is predicted to possess valuable physicochemical and electronic properties. Its potential synthesis via established routes opens the door for its investigation as a functional material in organic electronics and as a key intermediate in the development of novel pharmaceuticals. Further experimental research is necessary to validate these predictions and fully unlock the potential of this promising molecule.
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